![molecular formula C18H20N2O4S B2681002 N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 880139-07-1](/img/structure/B2681002.png)
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is a compound that features an indole moiety linked to a benzenesulfonamide group. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as tryptamine and naproxen derivatives, have been known to interact with cyclooxygenase (cox) isoenzymes, cox-1, and cox-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (possibly cox-1 and cox-2) to inhibit the conversion of arachidonic acid to prostaglandin g . This inhibition could result in analgesic and anti-inflammatory effects .
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules play crucial roles in inflammation and pain signaling, so their reduction could lead to analgesic and anti-inflammatory effects .
Pharmacokinetics
The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide are not provided in the search results. Therefore, it’s challenging to outline its impact on bioavailability. The presence of certain groups in similar compounds has been suggested to increase the lipophilic nature of the molecule, thereby making it more cell-permeable .
Result of Action
Based on the potential mode of action, this compound might lead to a decrease in the production of prostaglandins and thromboxanes . This could result in a reduction of inflammation and pain signaling at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide typically involves the reaction of tryptamine with a sulfonyl chloride derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction between the amine group of tryptamine and the sulfonyl chloride . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential antiviral activity.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both the indole and benzenesulfonamide groups, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-14-7-8-17(24-2)18(11-14)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFQQLOQPCIKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate](/img/structure/B2680919.png)
![N-(4-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2680920.png)

![3-methoxy-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide](/img/structure/B2680925.png)
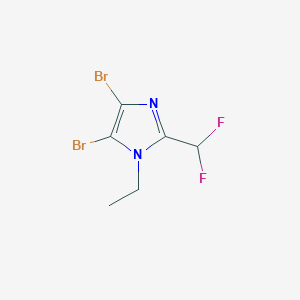
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide](/img/structure/B2680927.png)
methanone](/img/structure/B2680928.png)
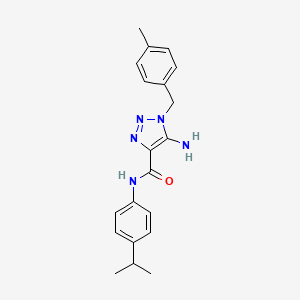
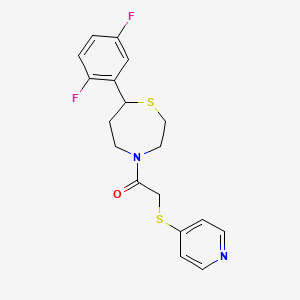
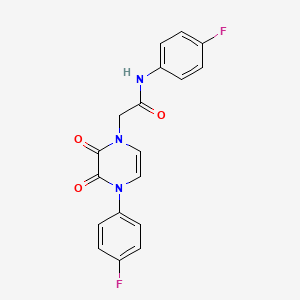
![6-(morpholin-4-yl)-3-[3-(piperidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2680936.png)
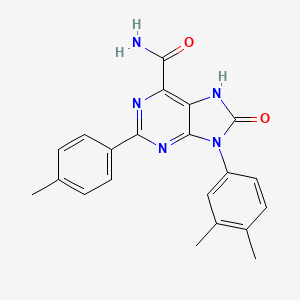
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2680941.png)
